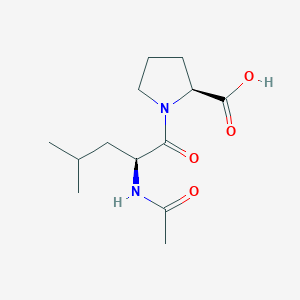
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- is a heterocyclic compound that belongs to the class of pyrans Pyrans are six-membered oxygen-containing rings, which are significant in various chemical and biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Knoevenagel condensation reaction, followed by cyclization, is often employed. This method typically involves the reaction of aldehydes with malononitrile in the presence of a base, leading to the formation of the pyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrans, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which 2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
- 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester
- 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
61223-22-1 |
|---|---|
Formule moléculaire |
C21H19NO4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5,6,6-trimethoxy-2,4-diphenylpyran-3-carbonitrile |
InChI |
InChI=1S/C21H19NO4/c1-23-20-18(15-10-6-4-7-11-15)17(14-22)19(16-12-8-5-9-13-16)26-21(20,24-2)25-3/h4-13H,1-3H3 |
Clé InChI |
KUSKOBPMOOCQIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
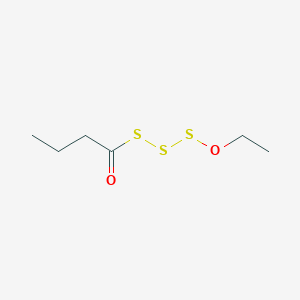
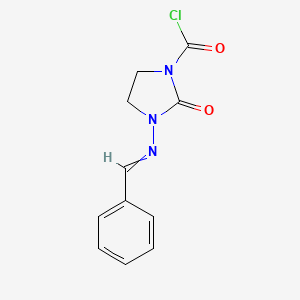
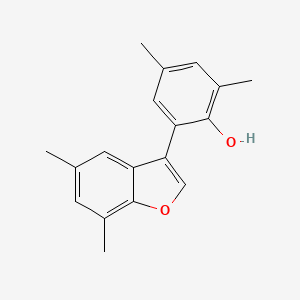
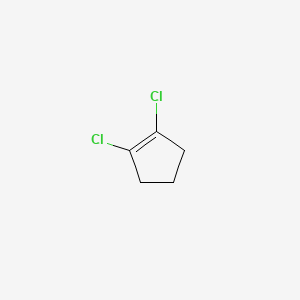
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
